3-bromo-N-methyl-2-nitroaniline
Overview
Description
3-Bromo-N-methyl-2-nitroaniline is an aromatic amine compound containing bromine and nitro groups. It is a stable compound at room temperature and is not easily decomposed. This compound is significant in various chemical syntheses and industrial applications due to its unique structural properties .
Mechanism of Action
Target of Action
It is known that nitroanilines, in general, can interact with various biological targets, including enzymes and receptors, depending on their specific chemical structure .
Mode of Action
The mode of action of 3-bromo-N-methyl-2-nitroaniline involves a series of chemical reactions. The process typically starts with nitration, followed by the conversion of the nitro group to an amine, and finally bromination . The nitro group is meta directing, meaning it directs the next substituent to attach at the meta position . This sequence of reactions results in the formation of the final compound, this compound .
Biochemical Pathways
They may affect the function of enzymes or disrupt cellular processes by reacting with biological molecules .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility and stability, can influence its bioavailability .
Result of Action
Nitroanilines can potentially cause cellular damage due to their reactivity . They may react with cellular components, leading to disruptions in cellular functions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, light, and pH . Moreover, its efficacy can be influenced by the presence of other substances that can react with it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-methyl-2-nitroaniline typically involves a multi-step process:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Condensation: This compound can undergo condensation reactions under acidic conditions to form various derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, metal hydrides (e.g., lithium aluminum hydride).
Nucleophiles: Ammonia, amines, thiols.
Acidic Conditions: Sulfuric acid, hydrochloric acid.
Major Products
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted aromatic compounds.
Scientific Research Applications
3-Bromo-N-methyl-2-nitroaniline has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-nitroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
2-Bromo-N-methylaniline: Similar structure but lacks the nitro group.
Uniqueness
3-Bromo-N-methyl-2-nitroaniline is unique due to the presence of both bromine and nitro groups, along with a methylated amino group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
3-bromo-N-methyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVRXHXBSVRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653904 | |
Record name | 3-Bromo-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-53-0 | |
Record name | 3-Bromo-N-methyl-2-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-N-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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